REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](I)=[CH:4][C:3]=1[C:13]([NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=[O:14].[K].[C:38]1([N:44]2[C:48]([SH:49])=[N:47][N:46]=[N:45]2)[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.CN(C)C=O>C(O)C>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([S:49][C:48]2[N:44]([C:38]3[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=3)[N:45]=[N:46][N:47]=2)=[CH:4][C:3]=1[C:13]([NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=[O:14] |f:1.2,^1:36|
|
Name
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1-hydroxy-4-iodo-2'-tetradecyloxy-2-naphthanilide
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Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C2=CC=CC=C12)I)C(=O)NC1=C(C=CC=C1)OCCCCCCCCCCCCCC
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Name
|
1-phenyl-5-mercapto-tetrazole potassium salt
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[K].C1(=CC=CC=C1)N1N=NN=C1S
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white solid precipitated
|
Type
|
FILTRATION
|
Details
|
The solid collected by filtration
|
Type
|
CUSTOM
|
Details
|
was crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C2=CC=CC=C12)SC1=NN=NN1C1=CC=CC=C1)C(=O)NC1=C(C=CC=C1)OCCCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |